1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone
Overview
Description
“1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” is a chemical compound with the CAS Number: 1337880-96-2. Its molecular weight is 316.1 and its IUPAC name is 1-acetyl-3-iodo-6-methoxy-1H-indazole . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” is 1S/C10H9IN2O2/c1-6(14)13-9-5-7(15-2)3-4-8(9)10(11)12-13/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
“1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” is a pale-yellow to yellow-brown solid . It is stored at room temperature .Scientific Research Applications
Antitubercular Agents Development
A research study has focused on designing and synthesizing a series of derivatives based on bioisosteric replacement, targeting the H37Rv strain of Mycobacterium tuberculosis. Some compounds exhibited good in vitro activity, with notable examples inhibiting Mtb-DHFR with significant selectivity over human DHFR. These findings suggest potential therapeutic applications in tuberculosis treatment, emphasizing the role of specific derivatives as valuable leads for developing selective inhibitors of Mtb-DHFR (Sharma et al., 2019).
Antimicrobial Activity
Several novel compounds have been synthesized and evaluated for their antimicrobial activities. The studies demonstrated that certain derivatives possess growth inhibitory effects against specific bacterial and fungal organisms. These findings contribute to the development of new antimicrobial agents, highlighting the potential of these compounds in addressing resistance issues and enhancing treatment options (Nagamani et al., 2018), (Kumar et al., 2019).
Novel Synthesis Approaches
Research has also been focused on developing new synthesis approaches for derivatives of interest. One study described a novel consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, showcasing an efficient method that could be broadly applied in the synthesis of heterocyclic compounds. This work not only contributes to the field of synthetic chemistry but also opens new pathways for the creation of compounds with potential biological activities (Merkul & Müller, 2006).
Antifungal and Anticancer Activities
Some studies have aimed at designing and synthesizing novel compounds with significant antifungal and anticancer activities. For example, derivatives linked with a 1,2,3-triazole moiety have been synthesized and showed promising antifungal activities against specific plant pathogenic fungi. Additionally, certain compounds were found to exhibit potent anticancer activities against human cancer cell lines, highlighting their potential as leads for developing new therapeutic agents (Jiang et al., 2015), (Tumosienė et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(3-iodo-6-methoxyindazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-6(14)13-9-5-7(15-2)3-4-8(9)10(11)12-13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNGLGIOJTWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.